1-(3,4-dimethylcyclohexyl)-1H-pyrazol-3-amine
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Overview
Description
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that features a cyclohexane ring substituted with two methyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylcyclohexyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions often include the use of catalysts such as iron (III) chloride or copper catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign solvents and reagents is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-amine: Similar structure but with a different position of the amine group.
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-5-amine: Another positional isomer with the amine group at the 5-position.
Uniqueness
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylcyclohexyl group can also impart distinct steric and electronic properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(3,4-dimethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12)13-14/h5-6,8-10H,3-4,7H2,1-2H3,(H2,12,13) |
InChI Key |
AHPZLXLWWSKWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)N2C=CC(=N2)N |
Origin of Product |
United States |
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